molecular formula C19H16N4O4 B15075556 N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide

N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide

Cat. No.: B15075556
M. Wt: 364.4 g/mol
InChI Key: BUPPTBACJCCYPE-RGVLZGJSSA-N
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Description

The target compound, identified as CID 9642521 (molecular formula: C₁₅H₁₄N₄O₃), features a hybrid structure combining a 3-methoxyphenylacetamide core with a hydrazinyl linker and a 2-oxo-1,2-dihydroquinolin-3-ylmethylene moiety . Key structural attributes include:

  • Hydrazine bridge: Facilitates conjugation between aromatic systems, enabling π-π stacking or hydrogen bonding.
  • Quinolin-2-one motif: A heterocyclic scaffold associated with diverse biological activities, including anticonvulsant and analgesic effects .

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]oxamide

InChI

InChI=1S/C19H16N4O4/c1-27-15-7-4-6-14(10-15)21-18(25)19(26)23-20-11-13-9-12-5-2-3-8-16(12)22-17(13)24/h2-11H,1H3,(H,21,25)(H,22,24)(H,23,26)/b20-11+

InChI Key

BUPPTBACJCCYPE-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide typically involves the condensation of 3-methoxybenzaldehyde with 2-oxo-1

Biological Activity

N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 3-methoxyphenyl acetic acid derivatives with hydrazine and quinoline-based moieties. This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae . The structure-activity relationship (SAR) suggests that modifications in the hydrazine and quinoline portions can enhance efficacy.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro .

Anti-inflammatory Activity

In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. Molecular docking studies have revealed potential binding interactions with these enzymes, suggesting a mechanism for its anti-inflammatory effects .

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit COX enzymes, reducing the production of pro-inflammatory mediators .
  • Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
  • Molecular Interactions : Docking studies indicate that the compound forms hydrogen bonds and hydrophobic interactions with target proteins, enhancing its biological efficacy .

Case Studies

A recent study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities. The findings revealed:

CompoundMIC (mg/mL)Antioxidant ActivityAnti-inflammatory Activity
10.004HighModerate
20.01ModerateHigh
30.03LowHigh

These results underscore the potential for optimizing this compound's structure to enhance its pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Core Structural Features and Substituents
Compound Name/ID Core Structure Key Substituents Reference
Target Compound (CID 9642521) Quinolin-2-one + hydrazinyl + acetamide 3-Methoxyphenyl, pyridinylmethylene
13a (C₁₆H₁₅N₅O₃S) Cyanoacetamide + hydrazinylidene 4-Methylphenyl, sulfamoylphenyl
6a (C₂₁H₁₆N₄O₃) Quinolin-2-one + acetohydrazide Naphthalen-2-yloxy
Compound 3 (C₂₀H₁₆N₂O₃) Quinoline-3-carbaldehyde + acetamide Propynyl, formyl
IK (C₁₁H₈N₂O₃) Indol-2-one + hydroxyacetamide Unsubstituted indole

Key Observations :

  • The quinolin-2-one core in the target compound and 6a contrasts with the indol-2-one in IK, impacting electronic properties and bioactivity.
  • Substituents like sulfamoylphenyl (13a) or naphthalen-2-yloxy (6a) modulate solubility and target affinity compared to the target’s 3-methoxyphenyl group .

Key Observations :

  • The target compound’s synthesis likely aligns with hydrazide coupling (as in 6a) rather than diazonium or Sonogashira methods.
  • High yields (>90%) in 13a suggest efficient coupling reactions for hydrazinyl derivatives .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison
Compound Name/ID IR (cm⁻¹) $^1$H-NMR (δ, ppm) Mass (m/z) Reference
Target Compound (CID 9642521) Not reported SMILES: COC1=CC=CC(=C1)NC(=O)C(=O/N=N/C2=CC=NC=C2 318.3 (M+1)
13a (C₁₆H₁₅N₅O₃S) 1664 (C=O), 2214 (C≡N) 2.30 (CH₃), 10.13 (NH) 357 (M+)
Compound 3 (C₂₀H₁₆N₂O₃) 1698 (C=O), 1648 (C≡N) 10.50 (CHO), 8.40 (NH) 344.9 (M+1)

Key Observations :

  • The target’s hydrazine-linked carbonyl (C=O) and pyridinyl protons (δ 7–8 ppm) are consistent with analogs like 13a and 3 .
  • Absence of a cyano group (C≡N) distinguishes the target from 13a and 3.

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